molecular formula C11H14ClNO4 B11744238 4-Carboxymethylphenylalanine hydrochloride

4-Carboxymethylphenylalanine hydrochloride

Cat. No.: B11744238
M. Wt: 259.68 g/mol
InChI Key: UHQUHPFJRUJHRH-FVGYRXGTSA-N
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Description

(2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxymethyl group attached to a phenyl ring, and a propanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Carboxymethyl)Benzaldehyde and L-Alanine.

    Condensation Reaction: The aldehyde group of 4-(Carboxymethyl)Benzaldehyde reacts with the amino group of L-Alanine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-[4-(Carboxymethyl)Phenyl]Propanoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

    (2S)-2-Amino-3-Phenylpropanoic Acid: Lacks the carboxymethyl group, making it less reactive in certain chemical reactions.

    (2S)-2-Amino-3-[4-(Hydroxymethyl)Phenyl]Propanoic Acid: Contains a hydroxymethyl group instead of a carboxymethyl group, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H13NO4.ClH/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1

InChI Key

UHQUHPFJRUJHRH-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O.Cl

Origin of Product

United States

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